molecular formula C15H22N2O4 B2993085 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide CAS No. 1351621-02-7

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2993085
CAS No.: 1351621-02-7
M. Wt: 294.351
InChI Key: DFDNILIVMRLSGF-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Study and Cytotoxic Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide is a cytotoxic dolastatin 10 derivative known as TZT-1027. It inhibits microtubule assembly by binding to tubulins, showing promise in cancer therapy. A phase I pharmacokinetic study aimed to assess dose-limiting toxicities, determine the maximum tolerated dose, and study the pharmacokinetics when given intravenously to patients with advanced solid tumors. The study found that the dose-limiting toxicities were neutropenia and infusion arm pain, with a partial response observed in a patient with metastatic liposarcoma. The recommended dose for phase II studies was determined to be 2.4 mg/m^2 given intravenously over 60 minutes on days 1 and 8 every 21 days (de Jonge et al., 2005).

Polymerization and Copolymerization Research

The compound has relevance in the field of polymer science, particularly in the radical polymerization and copolymerization of N-(2-hydroxypropyl)methacrylamide. This research is significant for understanding the effects of the hydrophilic character of the polymerization medium on the rate of decomposition of the initiator and the course of primary radical termination. The presence of the -OH group in the alkyl group attached to the nitrogen atom leads to an increase in the molecular weight of the polymer, providing insights into polymer science and engineering (Kopeček & Baẑilová, 1973).

Synthesis and Chemical Reactions

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, showcasing a new useful formula for both anthranilic acid derivatives and oxalamides. The method is operationally simple and high yielding, highlighting its potential for broad applications in organic synthesis and medicinal chemistry (Mamedov et al., 2016).

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(12-7-5-4-6-8-12)17-14(19)13(18)16-9-15(2,20)10-21-3/h4-8,11,20H,9-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNILIVMRLSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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